
Methyl-(2S)-2-Amino-3-(3,4-Dihydroxyphenyl)-2-methylpropanoat
Übersicht
Beschreibung
The compound of interest, methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, is a derivative of amino acids with a specific stereochemistry at the second carbon atom. It contains a phenyl group with dihydroxy substitution, which may contribute to its chemical reactivity and physical properties. The compound's structure suggests potential biological activity, possibly related to its immunosuppressive effects, as seen in structurally related compounds .
Synthesis Analysis
The synthesis of related compounds involves the introduction of substituents into the amino acid backbone. For instance, the synthesis of 2-substituted 2-aminopropane-1,3-diols, which share a similar backbone to our compound of interest, was achieved by introducing a phenyl ring into the alkyl chain of a lead compound, resulting in various derivatives with immunosuppressive activity . Another related synthesis involved acylation of methyl l-2-amino-3-phenylpropanoate with furan-2-carbonyl chloride at room temperature, leading to the formation of extended chains via intermolecular hydrogen bonds . These methods could potentially be adapted for the synthesis of methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate has been studied using various spectroscopic methods. For example, the FT-IR and FT-Raman spectra of a closely related compound were recorded, and the geometrical structure, vibrational frequency, and bonding features were analyzed using ab initio HF and DFT methods . These studies provide insights into the electronic properties, such as the HOMO and LUMO energies, indicating charge transfer within the molecule. Such analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of structurally similar compounds has been explored in various chemical reactions. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for instance, reacts with carbocyclic and heterocyclic 1,3-diketones to afford a range of substituted derivatives . Another example is the reaction of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate with 1,3-diketones to form trisubstituted pyrroles and other heterocyclic compounds . These reactions highlight the potential of the amino acid backbone to engage in diverse chemical transformations, which could be relevant for the synthesis and modification of methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to our compound of interest have been characterized through various computational and experimental methods. The vibrational spectroscopy studies provide information on the infrared intensity, Raman activities, and normal coordinate analysis . Additionally, the solvent effects on the compound's properties have been calculated, which is important for understanding its behavior in different environments. The thermodynamic properties at various temperatures have also been calculated, offering insights into the stability and reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Behandlung von Bluthochdruck
Alpha-Methyldopa-methylester ist ein zentral wirksamer Alpha-2-Adrenorezeptor-Agonist, der zur Behandlung von Bluthochdruck eingesetzt wird . Es wirkt, indem es an Alpha (α)-2-Adrenorezeptoren als Agonist bindet, was zur Hemmung des adrenergen neuronalen Ausflusses und zur Reduktion der vasokonstriktiven adrenergen Signale führt . Dies führt zu einer Reduktion des peripheren sympathischen Tonus, wodurch der arterielle Blutdruck und die Herzfrequenz gesenkt werden .
Behandlung von hypertensiven Krisen
Zusätzlich zu seiner Verwendung bei der Behandlung von chronischem Bluthochdruck wird Alpha-Methyldopa-methylester auch zur Behandlung von hypertensiven Krisen eingesetzt . Es ist zu diesem Zweck als intravenöse Injektion erhältlich, was besonders nützlich ist, wenn eine orale Therapie nicht möglich ist .
Verwendung bei Niereninsuffizienz
Die Alpha-2-agonistische Aktivität von Alpha-Methyldopa-methylester ist für hypertensive Personen mit Niereninsuffizienz vorteilhaft, da sie das Herzzeitvolumen oder den renalen Blutfluss überhaupt nicht beeinflusst .
Verwendung in der Schwangerschaft
Alpha-Methyldopa-methylester gilt als sicher für die Anwendung in bestimmten Patientengruppen, wie z. B. Schwangeren . Dies ist besonders wichtig, da viele blutdrucksenkende Medikamente in der Schwangerschaft kontraindiziert sind
Wirkmechanismus
Target of Action
Alpha-Methyldopa methyl ester, also known as Methyldopa, primarily targets the alpha (α)-2 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure .
Mode of Action
Methyldopa acts as an agonist at the alpha (α)-2 adrenergic receptors . It inhibits adrenergic neuronal output and decreases vasoconstrictor adrenergic signals . By stimulating postsynaptic alpha-adrenergic receptors in the brain’s cardiovascular control centers, methyldopa and its metabolite reduce peripheral sympathetic tone .
Biochemical Pathways
Methyldopa is a prodrug, meaning that it requires biotransformation to an active metabolite for therapeutic effects . It is converted to methyl norepinephrine by the central nervous system in response to an alpha-2 agonistic stimulus . This conversion is a part of the biosynthetic pathway that leads to the synthesis of norepinephrine .
Pharmacokinetics
The plasma half-life of methyldopa is approximately 105 minutes . Following intravenous injection, the plasma half-life of methyldopa ranges from 90 to 127 minutes . These properties impact the bioavailability of the drug and determine the frequency of administration.
Result of Action
The action of methyldopa leads to a decrease in adrenergic outflow, total peripheral resistance, and systemic blood pressure . This results in the lowering of arterial blood pressure and heart rate .
Action Environment
The action, efficacy, and stability of methyldopa can be influenced by various environmental factors. Chronic usage of methyldopa has been linked to mild and temporary rises in serum aminotransferase levels .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFJJXIMFTXSEM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939476 | |
| Record name | Methyl 3-hydroxy-alpha-methyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18181-08-3 | |
| Record name | 3-Hydroxy-α-methyl-L-tyrosine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18181-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyldopa methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018181083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxy-alpha-methyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYL-MELEVODOPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49ARC1V0F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)
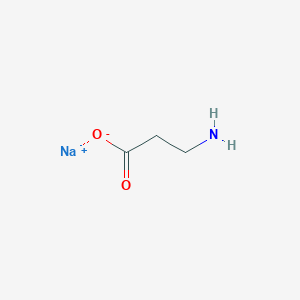
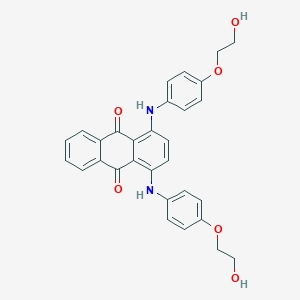
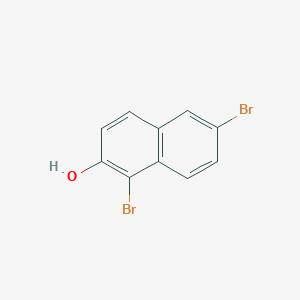

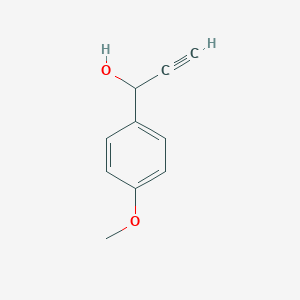
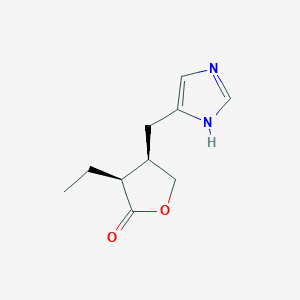


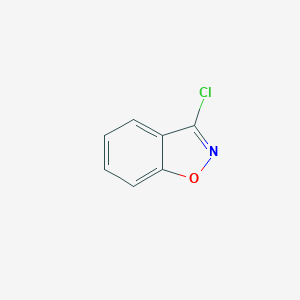
![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)